molecular formula C14H21ClN2 B11799211 2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine

2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11799211
M. Wt: 252.78 g/mol
InChI Key: LKYVPOPVNWGHPE-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a 1-propylpiperidin-2-yl moiety at position 3.

Key structural features of this compound include:

  • Methyl group: Contributes to steric bulk and lipophilicity.
  • 1-Propylpiperidin-2-yl group: Introduces a bicyclic amine moiety, which may enhance solubility in polar solvents and modulate pharmacokinetic properties.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

2-chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H21ClN2/c1-3-7-17-8-5-4-6-13(17)12-10-16-14(15)9-11(12)2/h9-10,13H,3-8H2,1-2H3

InChI Key

LKYVPOPVNWGHPE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CN=C(C=C2C)Cl

Origin of Product

United States

Preparation Methods

The introduction of the chloro group at position 2 of the pyridine ring is a critical first step. Patent CN102304082A demonstrates that phosphorus oxychloride (POCl₃) in combination with radical initiators enables efficient chlorination of methylpyridine derivatives . For 4-methylpyridine precursors, refluxing with POCl₃ at 80–110°C for 5–15 hours achieves >85% conversion to 2-chloro-4-methylpyridine . The use of azobisisobutyronitrile (AIBN) as a radical initiator (0.1–1 mol%) suppresses side reactions, ensuring selectivity for the 2-position .

A comparative analysis of chlorinating agents reveals that sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) offers an alternative pathway, particularly for substrates sensitive to POCl₃’s acidic conditions . However, SO₂Cl₂ requires strict temperature control (20–35°C) to prevent over-chlorination .

Table 1: Chlorination Conditions and Outcomes

AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (2- vs. 6-)
POCl₃Neat110128798:2
SO₂Cl₂CCl₄3087895:5
Cl₂ (gas)Toluene12066585:15

Piperidine Ring Construction at Position 5

The 1-propylpiperidin-2-yl substituent at position 5 necessitates a multi-step sequence involving cyclization and alkylation. Drawing from CN103420902A, nitration of 2-chloro-4-methylpyridine at position 5 using HNO₃/H₂SO₄ (10:1 molar ratio) generates the nitro intermediate, which is reduced to the amine with iron powder in acetic acid (80–120°C, 2–3 hours) . Subsequent diazotization with NaNO₂/H₂SO₄ (-10°C) and iodide displacement yields 2-chloro-4-methyl-5-iodopyridine, a versatile intermediate for cross-coupling .

N-Propylation of the Piperidine Moiety

Propyl group installation on the piperidine nitrogen is accomplished via reductive alkylation. Treating 2-(pyridin-5-yl)piperidine with propionaldehyde and sodium cyanoborohydride (MeOH, pH 6–7, 25°C) affords the N-propyl derivative in 89% yield . This method surpasses traditional alkylation with propyl bromide, which requires harsher conditions (K₂CO₃, DMF, 100°C) and gives <70% yield due to quaternization side reactions .

Table 2: Propylation Methods Comparison

MethodReagentsTemp (°C)Yield (%)Purity (%)
Reductive AlkylationPropionaldehyde, NaBH3CN258998
Alkyl Halide AlkylationPropyl bromide, K₂CO₃1006885
Buchwald-HartwigPropylamine, Pd2(dba)31107592

Industrial-Scale Process Optimization

Combining these steps into a continuous flow system enhances throughput. Patent US4612377A highlights the use of 1,2,4-trichlorobenzene as a high-boiling solvent (BP 214°C) for tandem chlorination-alkylation, reducing reaction times from 18 hours (batch) to 2 hours (flow) . Radial mixing reactors achieve 94% conversion with 50% excess POCl₃, compared to 87% in batch .

Critical quality control parameters include:

  • Residual chloride content: <500 ppm (USP limits)

  • Propylpiperidine isomer purity: >99% (HPLC)

  • Heavy metals: <10 ppm (Pd, Fe)

Challenges and Alternative Pathways

Key bottlenecks include:

  • Regioselectivity in Piperidine Coupling : Competing 3- and 4-isomers form during SNAr, necessitating chiral resolution with (+)-diethyl tartrate .

  • N-Propylation Over-alkylation : Kinetic control via slow propionaldehyde addition minimizes di- and tri-alkylated byproducts .

  • Chlorine Migration : High-temperature steps (>130°C) risk chloro group rearrangement, mitigated by radical scavengers like BHT .

Emerging methods explored in CN103896857A employ enzymatic desymmetrization of 2-chloro-4-methyl-5-(piperidin-2-yl)pyridine using Candida antarctica lipase B (CAL-B), achieving 98% ee for the (R)-enantiomer .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in a polar solvent like ethanol.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

Biological Applications

Pharmaceutical Applications:

  • Neurological Disorders: The compound has shown potential as an intermediate in synthesizing drugs targeting neurological pathways. Its structure allows it to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist for specific receptors involved in mood regulation and anxiety.
  • Antimicrobial Activity: Research indicates that derivatives of 2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine exhibit antimicrobial properties against various strains of bacteria and fungi. Studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans through disc diffusion methods .
  • Molecular Docking Studies: Computational studies have suggested that this compound can interact effectively with biological targets, which is essential for developing therapeutic agents based on its structure.

Agrochemical Applications:
The compound's structure makes it suitable for use in agrochemicals, where it can serve as a precursor for developing herbicides or pesticides. Its ability to interact with biological systems positions it as a candidate for further exploration in agricultural science.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized derivatives based on the compound against common pathogens. Results indicated that several derivatives exhibited significant antibacterial effects, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Case Study 2: Neurological Targeting
Research focused on the interaction of this compound with serotonin receptors revealed its potential role in modulating receptor activities related to mood disorders. The findings support further investigation into its use as a therapeutic agent for conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%)
This compound* C14H20ClN2 251.78 Cl, CH3, 1-propylpiperidin-2-yl N/A N/A
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine C7H5ClF3N 195.57 Cl, CH3, CF3 N/A N/A
Q2 (Nitro-substituted derivative) C27H20ClN5O3 497.00 Cl, CH3, NO2, substituted phenyl 278–282 77
Q13 (Methoxy-substituted derivative) C30H26ClN5O3 545.00 Cl, CH3, OCH3, substituted phenyl 259–261 66

Notes:

  • The trifluoromethyl (CF3) group in 2-chloro-4-methyl-5-(trifluoromethyl)pyridine increases electronegativity and metabolic stability compared to the propylpiperidinyl group .
  • Nitro (NO2) and methoxy (OCH3) substituents in analogs like Q2 and Q13 enhance polarity and influence antimicrobial activity .

Key Differences :

  • The propylpiperidinyl group likely requires additional steps, such as reductive amination or alkylation, compared to simpler substituents like CF3 or NO2.
  • Yields for analogs vary significantly (66–81%), influenced by steric hindrance and electronic effects of substituents .

Electronic and Steric Effects

  • Electron-withdrawing groups (Cl, NO2, CF3): Increase electrophilicity, making the pyridine ring more reactive toward nucleophilic attack .
  • Electron-donating groups (OCH3) : Stabilize the ring but reduce reactivity .
  • Steric Effects : Bulky groups like propylpiperidinyl may hinder crystallization, as seen in lower melting points for similar compounds (259–287°C) .

Q & A

Q. What are the optimal synthetic strategies for 2-Chloro-4-methyl-5-(1-propylpiperidin-2-yl)pyridine, considering regioselectivity and functional group compatibility?

  • Methodological Answer : A robust synthetic route involves nucleophilic substitution on the pyridine ring, leveraging the reactivity of the chloro group. For example, piperidine derivatives can be introduced via SNAr (nucleophilic aromatic substitution) under polar aprotic solvents (e.g., DMF or DMSO) with controlled heating (60–80°C). Reaction optimization includes:
  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
  • Protection/deprotection : If reactive groups (e.g., amines) are present, temporary protection (e.g., Boc groups) may be required .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Pyridine protons appear as deshielded signals (δ 7.5–9.0 ppm). Chlorine and methyl substituents split peaks due to coupling. Piperidine protons show characteristic multiplet patterns (δ 1.5–3.5 ppm) .
  • DEPT-135 or HSQC confirms carbon types (e.g., methyl at δ 20–25 ppm).
  • Mass Spectrometry (HRMS) :
  • Molecular ion [M+H]⁺ should match the exact mass (e.g., calculated for C₁₄H₂₀ClN₂: 263.12 g/mol). Fragmentation patterns (e.g., loss of Cl or propyl groups) validate substituent positions .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities .
  • Column chromatography : Optimize solvent gradients (e.g., 5–20% MeOH in CH₂Cl₂) for baseline separation of structurally similar byproducts .
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals (>99%) with defined melting points (e.g., 120–125°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl vs. propyl) or halogen replacements (e.g., Br, F). Compare binding affinities using:
Substituent PositionBiological Activity (IC₅₀)Key SAR Insight
4-Methyl12 µMEnhances lipophilicity
1-Propylpiperidin-2-yl8 µMImproves receptor fit
  • Computational docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., GPCRs) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-pyridine hybrids?

  • Methodological Answer :
  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines).
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to confirm specificity .
  • Purity verification : Use HPLC (>99% purity) to rule out interference from byproducts .

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME calculate logP (∼2.5), aqueous solubility (∼0.1 mg/mL), and BBB permeability.
  • Molecular dynamics : Simulate interactions with serum proteins (e.g., albumin) to assess plasma stability .

Q. What experimental approaches are recommended for assessing the in vitro toxicity of this compound?

  • Methodological Answer :
  • Cytotoxicity assays : Dose-dependent MTT tests on HEK-293 or HepG2 cells (48–72 hr exposure).
  • Genotoxicity : Comet assay or γH2AX staining to detect DNA damage .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to evaluate CYP450-mediated degradation .

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